![molecular formula C10H9N3O2 B2599331 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-80-3](/img/structure/B2599331.png)
4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Description
This compound is a type of organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . Unfortunately, specific information about the molecular structure of this compound is not available .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, color, odor, and reactivity . Unfortunately, specific physical and chemical properties for this compound are not available .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on derivatives similar to 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has highlighted their importance as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes and other heterocyclic compounds from various precursors like amines, phenols, and azacrown ethers (Gomaa & Ali, 2020).
Radical Scavengers and Cell Impairment Remedy
Compounds structurally related to the one have been studied for their antioxidant properties, acting as radical scavengers to neutralize active oxygen and inhibit cell impairment processes. This action is thought to be critical in preventing or ameliorating diseases related to oxidative stress, showcasing the potential of such compounds in medicinal chemistry for developing treatments targeting various diseases (Yadav et al., 2014).
Anticancer Agent Development
A notable application of compounds related to 4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is in the development of anticancer agents. Knoevenagel condensation products, for instance, have been utilized to generate libraries of chemical compounds with remarkable anticancer activity. This highlights the compound's potential application in generating biologically fascinating molecules for cancer treatment (Tokala et al., 2022).
Synthetic Strategies for Anticancer Agents
Furthermore, synthetic strategies involving pyrazoline derivatives, which share a structural resemblance with the chemical , have been extensively reviewed for their biological effects, particularly their efficacy as anticancer agents. This underscores the compound's relevance in synthesizing new molecules with potential anticancer properties (Ray et al., 2022).
properties
IUPAC Name |
4-[(2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-4-2-1-3-8(9)11-5-7-6-12-13-10(7)15/h1-6,14H,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLTTWFOKRIVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CNNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164283 |
Source
|
Record name | 2,4-Dihydro-4-[[(2-hydroxyphenyl)amino]methylene]-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339020-80-3 |
Source
|
Record name | 2,4-Dihydro-4-[[(2-hydroxyphenyl)amino]methylene]-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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